5-Bromo-N-ethyl-2-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-N-ethyl-2-(trifluoromethyl)aniline is an aromatic compound that features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of an appropriate aromatic precursor, followed by reduction to form the corresponding aniline. Subsequent bromination and introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are used under conditions that promote substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
5-Bromo-N-ethyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including as an inhibitor of certain enzymes.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Bromobenzotrifluoride
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
5-Bromo-N-ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
5-bromo-N-ethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
NTDSEIJADSTYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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